An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1] Quinoxaline derivatives, in general, have garnered attention for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)quinoxaline, detailed experimental protocols, and an exploration of its synthesis and potential biological relevance.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of 6-(Trifluoromethyl)quinoxaline
| Property | Value | Source/Method |
| Molecular Formula | C₉H₅F₃N₂ | - |
| Molecular Weight | 198.15 g/mol | [4][5][6] |
| CAS Number | 41959-33-5 | [4][5][6] |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Predicted to have low aqueous solubility and higher solubility in polar organic solvents.[7][8] | Structure-based prediction |
| pKa | Prediction required | [9] |
| logP | Prediction required | [1][10][11] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of 6-(Trifluoromethyl)quinoxaline.
Synthesis of Quinoxaline Derivatives
The general and widely used method for synthesizing quinoxaline derivatives is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] This reaction is versatile and can be adapted for the synthesis of various substituted quinoxalines.
General Experimental Protocol for Quinoxaline Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[12]
Diagram 1: General Synthesis of Quinoxaline Derivatives
Caption: General reaction scheme for the synthesis of quinoxaline derivatives.
Characterization Techniques
The structural confirmation and purity assessment of synthesized 6-(Trifluoromethyl)quinoxaline would rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoxaline ring system, with their chemical shifts and coupling constants providing information about their relative positions. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[13][14][15]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.[12]
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds would be expected.[16][17][18]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorption (λmax).[19][20]
Diagram 2: Experimental Workflow for Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-(Trifluoromethyl)quinoxaline | 41959-33-5 [sigmaaldrich.com]
- 5. 6-(Trifluoromethyl)quinoxaline/CAS:41959-33-5-HXCHEM [hxchem.net]
- 6. 6-(Trifluoromethyl)quinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peerj.com [peerj.com]
- 10. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
- 13. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. researchgate.net [researchgate.net]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
